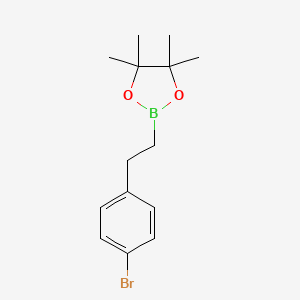
2-(4-Bromophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromophenethyl alcohol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
化学反応の分析
Types of Reactions
2-[2-(4-Bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The boronate ester can be oxidized to form the corresponding alcohol or phenol.
Reduction: The compound can be reduced to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.
Bases: Potassium carbonate or sodium hydroxide are often employed to deprotonate the boronate ester.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are typically used as solvents.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Phenols: Formed through oxidation reactions.
Boronic Acids: Formed through reduction reactions.
科学的研究の応用
2-[2-(4-Bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, agrochemicals, and electronic materials.
作用機序
The primary mechanism of action for 2-[2-(4-Bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronate ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include aryl or vinyl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination.
類似化合物との比較
Similar Compounds
2-Bromophenethyl Alcohol: Similar in structure but lacks the boronate ester functionality.
4-Bromophenethyl Alcohol: Another related compound with similar reactivity but different applications.
4-Bromobiphenyl: Shares the bromophenyl group but differs in its overall structure and reactivity.
Uniqueness
2-[2-(4-Bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronate ester functionality, which imparts high reactivity and stability in cross-coupling reactions. This makes it a preferred reagent in organic synthesis compared to its analogs.
特性
分子式 |
C14H20BBrO2 |
|---|---|
分子量 |
311.02 g/mol |
IUPAC名 |
2-[2-(4-bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BBrO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-8H,9-10H2,1-4H3 |
InChIキー |
BGAWLGHQKYMGBD-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















